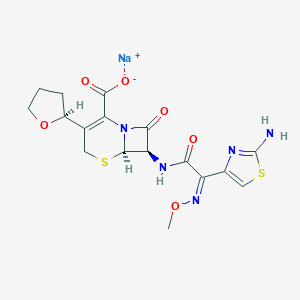
6-Chlor-2-methylpyrimidin-4,5-diamin
Übersicht
Beschreibung
6-Chloro-2-methylpyrimidine-4,5-diamine (6-C2MPD) is a pyrimidine derivative that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 6-C2MPD has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthese von bizyklischen Systemen
Die Verbindung wird bei der Synthese von Pyrimido[4,5-d]pyrimidinen und Pyrimido[5,4-d]pyrimidinen verwendet, die Arten von bizyklischen [6 + 6]-Systemen sind . Diese Systeme haben bedeutende biologische Anwendungen und werden in der Medizin und Pharmazie weit verbreitet .
Reaktivität von Substituenten
Die Reaktivität der Substituenten, die an die Ringkohlenstoff- und Stickstoffatome der Verbindung gebunden sind, ist ein wichtiges Forschungsgebiet . Diese Reaktivität ist entscheidend für die Synthese verschiedener Derivate und Analoga .
Biologische Anwendungen
Die Verbindung und ihre Derivate wurden in großem Umfang in der Medizin und Pharmazie eingesetzt . Sie haben Potenzial bei der Behandlung verschiedener Krankheiten und Beschwerden gezeigt .
Pharmakologische Anwendungen
Diazinalkaloide, einschließlich Pyrimidinderivaten, haben eine große Bandbreite an pharmakologischen Anwendungen . Sie weisen Antimetabolit-, Antikrebs-, antibakterielle, Antiallergie-, Tyrosinkinase-, antimikrobielle, Calciumkanal-antagonistische, entzündungshemmende, schmerzlindernde, blutdrucksenkende, antileishmaniale, antituberkulostatische, Antikonvulsiva-, diuretische und kaliumsparende bis hin zu antiaggressiven Aktivitäten auf .
Organische Synthese
Die Verbindung ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Sie wird bei der Herstellung verschiedener Pharmazeutika, Agrochemikalien und Farbstoffe verwendet
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .
Eigenschaften
IUPAC Name |
6-chloro-2-methylpyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPFPRGCGZLZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344053 | |
| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-80-2 | |
| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Dibenzo[a,e]pyrene](/img/structure/B33199.png)